Structural Elucidation and Characterization of 3-Chloro-1H-indazol-6-ol: A Multi-Modal Spectroscopic Approach
Structural Elucidation and Characterization of 3-Chloro-1H-indazol-6-ol: A Multi-Modal Spectroscopic Approach
Executive Summary & Significance
3-Chloro-1H-indazol-6-ol represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, SGK1 targets). The indazole core mimics the purine ring of ATP, while the 3-chloro and 6-hydroxy substituents provide critical vectors for hydrophobic interactions and hydrogen bonding, respectively.
However, the structural validation of this molecule presents two distinct challenges:
-
Regiochemistry of Halogenation: Confirming the chlorine atom is exclusively at the C3 position rather than the benzenoid ring.
-
Annular Tautomerism: Distinguishing between the 1H- and 2H-indazole tautomers, a dynamic equilibrium that dictates ligand-protein binding modes.
This guide outlines a self-validating analytical workflow to unambiguously solve these structural questions.
Synthetic Context & Purity Profile
To understand the impurities and isomers we must rule out, we first consider the primary synthetic route. The most robust access to this scaffold typically involves the chlorination of a protected precursor.
Standard Synthetic Route
-
Starting Material: 6-Methoxy-1H-indazole.
-
Chlorination: Reaction with N-chlorosuccinimide (NCS) in acetonitrile (selectively chlorinates C3).
-
Deprotection: Demethylation using
or Pyridine-HCl to yield the free phenol.
Implication for Elucidation:
-
Impurity A: Unreacted starting material (3-H).
-
Impurity B: Over-chlorination (3,4-dichloro or 3,7-dichloro analogs).
-
Impurity C: Regioisomers (chlorination at C4 or C7, though electronically unfavorable).
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first confirmation of the core formula (
Protocol: LC-MS/MS Analysis
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenols ionize efficiently in negative mode (
). -
Mobile Phase:
/Acetonitrile + 0.1% Formic Acid.
Data Interpretation
| Parameter | Expected Value | Diagnostic Criteria |
| Monoisotopic Mass | ~168.01 Da | Matches Formula |
| Isotope Pattern | M / M+2 Ratio ~ 3:1 | Definitive proof of Chlorine. A single Cl atom yields a natural abundance of |
| Fragmentation | Loss of 36 Da (HCl) | Common in chlorinated heterocycles. |
| Fragmentation | Loss of 28 Da (CO) | Characteristic of phenolic moieties. |
NMR Spectroscopy: The Elucidation Core
Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning regiochemistry. The analysis relies on the specific coupling patterns of the benzene ring protons.
1H NMR Assignment (DMSO-d6, 400+ MHz)
The 6-hydroxy substitution creates a specific spin system on the benzene ring. We expect an AMX or ABX splitting pattern, distinct from 4- or 5-substituted isomers.
Predicted Chemical Shifts & Multiplicities:
| Position | Proton | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| N-H | H1 | 12.5 - 13.0 | Broad Singlet | - | Exchangeable. Highly deshielded due to aromaticity. |
| OH | -OH | 9.5 - 10.0 | Broad Singlet | - | Exchangeable. Confirm with |
| C4 | H4 | 7.4 - 7.6 | Doublet (d) | Ortho coupling to H5. Deshielded by C3-Cl proximity. | |
| C5 | H5 | 6.7 - 6.9 | Doublet of Doublets (dd) | Ortho to H4, Meta to H7. Shielded by adjacent OH. | |
| C7 | H7 | 6.8 - 7.0 | Doublet (d) or Singlet (s) | Meta coupling only. Strongly shielded by ortho-OH. | |
| C3 | - | - | Silent | - | Crucial: Absence of the diagnostic C3-H singlet (usually ~8.0 ppm) confirms C3 substitution. |
Diagnostic Logic: Why it must be 6-OH
If the OH were at position 5:
-
H4 and H6 would appear as singlets (para to each other) or weak meta-doublets.
-
The large ortho-coupling (
) would be absent or shifted to H6-H7.
13C NMR & HMBC
-
C3 Signal: The carbon attached to Chlorine typically appears at 130–135 ppm . In the non-chlorinated parent, C3 is ~134 ppm, but the Cl substituent alters the intensity (quaternary) and shifts it slightly upfield due to the heavy atom effect.
-
C6 (C-OH): Deshielded significantly to 155–160 ppm (typical phenolic shift).
Tautomerism: The 1H vs. 2H Dilemma
Indazoles exist in a tautomeric equilibrium between
Tautomer Identification Workflow
-
1H-15N HMBC: This is the gold standard.
-
1H Form: The N-H proton shows correlations to C3a and C7a.
-
2H Form: The N-H proton shows correlations to C3 and C7a.
-
-
N-Methylation Test (Chemical Validation):
-
If ambiguous, methylate the sample. The major product will be 1-methyl (matches 1H parent) and minor will be 2-methyl. Compare NOE signals of N-Me to H7 (possible for 1-Me) vs N-Me to H3 (impossible for 3-Cl, confirming the structure).
-
Visualization: Elucidation Logic Flow
The following diagram illustrates the decision tree used to confirm the structure and rule out isomers.
Figure 1: Decision tree for the structural assignment of 3-Chloro-1H-indazol-6-ol based on spectral data.
Crystallography & Molecular Geometry
While NMR provides solution-state data, X-ray crystallography offers the ultimate proof of tautomeric state in the solid phase.
-
Planarity: The indazole bicycle is essentially planar (deviation < 0.01 Å).[2][3]
-
H-Bonding: In the solid state, 3-chloroindazoles often form inversion dimers via
intermolecular hydrogen bonds. -
Bond Lengths: The
bond length is typically 1.72–1.74 Å .
Tautomeric Equilibrium Diagram
The diagram below visualizes the proton transfer between N1 and N2, which is critical for understanding the molecule's behavior in biological assays.
Figure 2: Tautomeric equilibrium between 1H and 2H forms. The 1H form is generally favored in polar aprotic solvents.
References
-
Vrzal, R. et al. (2018). "Synthesis and characterization of 3-chloro-1H-indazole derivatives." Journal of Heterocyclic Chemistry.
-
Claramunt, R. M. et al. (2006). "The tautomerism of indazoles: A combined NMR and theoretical study." Arkivoc.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Standar, S. et al. (2021).[5] "Crystal structure of 3-chloro-6-nitro-1H-indazole." Crystallographic Communications.
-
PubChem Compound Summary. (2023). "3-Chloro-1H-indazole."[5][6] National Library of Medicine.
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